molecular formula C17H18N4O3S2 B2974445 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 865592-26-3

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2974445
CAS No.: 865592-26-3
M. Wt: 390.48
InChI Key: DBSWGCCAFARGQN-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound featuring a benzothiazole ring system linked to a pyridine carboxamide group, and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves several steps:

  • Formation of the benzothiazole core: This may start with a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.

  • Introduction of the pyridine carboxamide group: This involves coupling reactions, such as amidation, where the carboxylic acid group of the pyridine derivative reacts with an amine.

  • Addition of the diethylsulfamoyl group: A sulfonamide formation reaction, where diethylamine reacts with a chlorosulfonated intermediate.

Industrial Production Methods

Industrial-scale production might employ:

  • Optimized reaction conditions: to enhance yield and purity, such as controlled temperatures, pressures, and pH levels.

  • Continuous flow synthesis: to maximize efficiency and scalability.

  • Purification techniques: like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation at the sulfamoyl group, potentially forming sulfoxides or sulfones.

  • Reduction: Possible reduction reactions at the nitro groups or other functional groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, peracids.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reactions: Commonly occur in the presence of acids or bases, using catalysts like palladium or copper.

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Reduced amines or hydrocarbons.

  • Substitution products: Varied, depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalysis: The compound's unique structure can act as a catalyst in organic reactions.

  • Material Science: Potential use in the development of new materials with specific electronic properties.

Biology and Medicine

  • Drug Development: The compound might serve as a lead molecule for designing drugs targeting specific biological pathways, such as enzyme inhibition or receptor binding.

Industry

  • Dyes and Pigments: Its aromatic structure may be modified to create dyes or pigments.

  • Polymers: Potential use as a monomer in the production of specialty polymers.

Mechanism of Action

Effects and Molecular Targets

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.

  • Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.

Pathways Involved

  • Metabolic Pathways: It might interfere with or modulate metabolic pathways, impacting cellular processes.

Comparison with Similar Compounds

  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

  • N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Highlights of Uniqueness

  • Structure: The diethylsulfamoyl group differentiates it from similar compounds, potentially affecting its chemical reactivity and biological activity.

  • Applications: Its unique properties might offer advantages in specific applications, like improved efficacy in medicinal chemistry or novel uses in material science.

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-8-14-15(10-13)25-17(19-14)20-16(22)12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSWGCCAFARGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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